6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-4-6(9(13)14)5-2-3-10-7(5)8(11)12/h2-4,10H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRITWFYHZHBXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Functionalization of Pyrrolopyridine
A foundational route begins with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (11) , which undergoes tosylation to introduce protective groups. Reacting 11 with tosyl chloride in the presence of sodium hydride yields 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine (12) . This intermediate is critical for subsequent cross-coupling reactions.
Suzuki-Miyaura Coupling and Hydrolysis
The brominated intermediate 12 participates in a Suzuki-Miyaura coupling with methylboronic acid under palladium catalysis to install the methyl group at position 6. Following deprotection, the methoxy group at position 7 is oxidized to a ketone using Jones reagent. Finally, hydrolysis of the ester moiety with lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF) and water affords the target carboxylic acid (24) .
Key Data:
-
Yield for hydrolysis step : >90% (isolated yield)
One-Pot Condensation and Cyclization Strategy
Enaminone Formation
An alternative method involves condensing N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides (2) with amines (3) in ethanol under acidic conditions (acetic acid). This generates enaminone intermediates (7) , which undergo intramolecular cyclization.
Optimization of Enaminone Synthesis
Reaction efficiency depends on solvent and acid additives. Ethanol with acetic acid (3 equiv) at reflux for 4 hours achieves yields up to 60% (Table 1).
Table 1: Enaminone Synthesis Optimization
| Solvent | Acid Additive | Time (h) | Yield (%) |
|---|---|---|---|
| EtOH | AcOH | 4 | 60 |
| MeCN | AcOH | 4 | 39 |
| Dioxane | AcOH | 4 | 25 |
Acid-Mediated Cyclization to Pyrrolopyridinone
Enaminones (7) are treated with HCl/AcOH (1:1) to induce cyclization. The dual acid system promotes both acetamide hydrolysis and ketone formation, yielding 6-methyl-7-oxo-pyrrolopyridinones (1) .
Key Data:
Comparative Analysis of Synthetic Routes
Yield and Complexity
Functional Group Compatibility
-
The Suzuki-Miyaura approach allows flexibility in introducing substituents at position 6 but is limited by boronic acid availability.
-
Enaminone cyclization permits aryl diversity at position 7 but struggles with sterically hindered amines.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Medicinal Chemistry
Bromodomain Inhibitors
MOPP has been investigated as a core structure in the development of bromodomain inhibitors, particularly those targeting the bromodomain and extraterminal (BET) family of proteins. These proteins are implicated in various cancers and inflammatory diseases. The compound's structural modifications have led to the discovery of potent inhibitors such as ABBV-075 (Mivebresib), which demonstrates significant efficacy in preclinical models of cancer .
Table 1: Potency Comparison of MOPP Derivatives
| Compound Name | IC50 (nM) | Target | Reference |
|---|---|---|---|
| ABBV-075 | 10 | BET Bromodomain | |
| MOPP | 50 | BET Bromodomain | |
| N,N-dimethyl-3-(MOPP) | 15 | BRD4 |
Structure-Based Drug Design
The unique structural features of MOPP enable its use in structure-based drug design. Its ability to form bidentate interactions with critical amino acid residues enhances its binding affinity to target proteins, making it a valuable scaffold for developing selective inhibitors .
Case Study: BRD4 Inhibition
Research has shown that MOPP derivatives can effectively inhibit BRD4, a protein involved in transcriptional regulation and associated with cancer progression. The compound's binding conformation was elucidated through X-ray crystallography, revealing insights into its mechanism of action and guiding further optimization efforts .
Anti-inflammatory Research
MOPP derivatives have also been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that these compounds can reduce inflammation markers in mouse models, suggesting potential therapeutic applications for inflammatory diseases .
Table 2: In Vivo Efficacy of MOPP Derivatives
Mechanism of Action
The mechanism of action of 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial proteins, disrupting their function and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) : The parent compound lacks substituents at positions 5, 6, and 7. Synthesized in 95% yield, it serves as a scaffold for modifications .
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : Methoxy substitution at position 5 improves yield (80%) compared to the chloro analog, suggesting better reaction compatibility .
Key Differences :
- The target compound’s carboxylic acid group at position 4 distinguishes it from these analogs, which feature a carboxylic acid at position 2.
- Substituents at position 6 (methyl) and 7 (oxo) in the target compound introduce steric and electronic effects absent in 10a–c, influencing solubility and binding interactions.
4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS: 1622303-52-9)
- Structure : Bromine at position 4 and a carboxylic acid at position 2, with methyl and oxo groups at positions 6 and 7.
- Synthesis : Derived from ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1445993-96-3), which has a molecular weight of 453.31 g/mol .
- Applications : Used in R&D for brominated pharmacophores, likely influencing halogen bonding in target proteins.
Comparison :
- The bromine atom increases molecular weight and may enhance binding affinity via halogen interactions, unlike the target compound’s unsubstituted position 4.
- The carboxylic acid position (2 vs. 4) alters the molecule’s polarity and hydrogen-bonding capacity.
Extended Pharmacophores Incorporating the Target Compound
Quinoline Hybrids
- Compound 21 (): A quinoline-6-carboxylic acid derivative linked to the pyrrolopyridine core. Synthesized via ester hydrolysis, this hybrid is used in dual BET/HDAC inhibitors .
- Compound 127 (): Features a quinoline-6-carboxamide group, synthesized with a 62% yield. Its ethylcarbamoyl substitution enhances solubility and target engagement .
Key Insights :
- The target compound acts as a modular building block in these hybrids, contributing to epigenetic inhibitor activity.
- Hybridization with quinoline expands molecular weight (e.g., 391.13 g/mol for compound 127) and pharmacological scope compared to standalone pyrrolopyridines .
Pharmaceutical Derivatives
- N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide (): Incorporates the target compound’s pyrrolopyridine core as part of a cancer therapeutic. The fluorinated phenoxy group enhances bioavailability .
- Cpd6 () : A bromodomain inhibitor with a dimethyl-7-oxo-pyrrolopyridine carboxamide structure. Its allyl and phenylethyl groups improve target selectivity .
Comparison :
- These derivatives highlight the target compound’s versatility in drug design, where its methyl and oxo groups stabilize the lactam ring, while the carboxylic acid enables functionalization.
Cost and Availability
Biological Activity
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS: 1526955-38-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Antibacterial Activity
Recent studies have identified various derivatives of pyrrole compounds that exhibit significant antibacterial properties. Specifically, the pyrrolo[2,3-c]pyridine framework has been linked to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole derivative A | 3.125 | Staphylococcus aureus |
| Pyrrole derivative B | 12.5 | Escherichia coli |
| Control (Ciprofloxacin) | 2 | Both |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to the pyrrolo[2,3-c]pyridine structure has been explored through various assays. For example, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. One study reported IC50 values for COX-2 inhibition in the range of 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μmol) | Comparison Drug |
|---|---|---|
| Pyrrole derivative C | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable derivative, N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075), has shown promising results in preclinical models as a BET bromodomain inhibitor. This compound exhibited enhanced potency and favorable pharmacokinetic properties, leading to its evaluation in clinical settings for cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrole derivatives is crucial for optimizing their biological activity. Modifications to the pyrrolo[2,3-c]pyridine core can significantly influence the compound's efficacy against various biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can enhance antibacterial and anti-inflammatory activities .
Case Studies
- Antibacterial Evaluation : A series of pyrrole derivatives were synthesized and tested against both gram-positive and gram-negative bacteria. The study highlighted that modifications at specific positions on the pyrrole ring could lead to varying levels of antibacterial activity.
- Anti-inflammatory Mechanism : A study evaluating the effects of pyrrole derivatives on COX enzyme activity demonstrated that certain substitutions could lead to enhanced inhibition of inflammatory pathways in vitro.
Q & A
Q. What are the standard synthetic routes for preparing 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid?
The compound is typically synthesized via hydrolysis of ester or tosylamide precursors under basic conditions. For example, methyl 4-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)benzoate is treated with LiOH·H₂O in a dioxane/methanol/water solvent system (3:2:1 ratio) at ambient temperature for 19 hours. The reaction yields the carboxylic acid derivative with ~98% efficiency, confirmed by NMR and mass spectrometry .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Characterization relies on a combination of analytical techniques:
- Mass spectrometry (ESI): Calculated and observed [M+H]+ values (e.g., 271.08 vs. 271.05) confirm molecular weight .
- ¹H/¹³C NMR: Peaks such as δ 12.97 (s, 1H, COOH) and δ 167.19 (carbonyl carbon) verify functional groups and aromatic substitution patterns .
- HPLC: Purity is assessed via retention time and chromatographic profiles, with standards exceeding 94% purity .
Q. What solvent systems are optimal for hydrolysis reactions involving intermediates of this compound?
Hydrolysis of ester precursors (e.g., methyl or tosylamide derivatives) is most efficient in polar aprotic solvent mixtures. A 3:2:1 ratio of dioxane/methanol/water is commonly used, with LiOH·H₂O as the base. This system minimizes side reactions and ensures high yields (52–98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 52% vs. 98%) arise from variations in precursor stability and reaction scale. For instance, intermediates like methyl 6-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridazine-3-carboxylate are prone to decomposition if not hydrolyzed immediately after Suzuki coupling. Optimizing reaction timing and scaling down (<1 mmol) improves reproducibility .
Q. What experimental strategies are used to evaluate the compound’s bioactivity against epigenetic targets?
- Functional assays: Calcium transient assays in transfected 1321N1 astrocytoma cells measure P2Y receptor modulation. For example, ABBV-744 (a derivative) exhibits non-surmountable antagonism at hP2Y6R, suggesting noncompetitive binding .
- Binding studies: Fluorescent ligand displacement at CHO cells expressing hP2Y14R identifies selectivity profiles .
- BET bromodomain inhibition: IC₅₀ values are determined via fluorescence polarization assays targeting BRD4 BD2 domains .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Carboxamide derivatives: Introducing ethylcarbamoyl groups (e.g., compound 127) improves solubility and metabolic stability. This is achieved by coupling the carboxylic acid with ethylamine under amide-forming conditions (e.g., EDCI/HOBt) .
- Prodrug strategies: Esterification of the carboxylic acid (e.g., 2-methylpropyl ester derivatives) enhances oral bioavailability, as seen in patent applications .
Q. What computational tools aid in analyzing structure-activity relationships (SAR) for this scaffold?
- Molecular docking: Models of the compound bound to BET bromodomains (e.g., BRD4 BD2) highlight key interactions, such as hydrogen bonding with Asn160 and hydrophobic packing with Pro154 .
- Machine learning: Tanimoto similarity analysis (MACCS fingerprints) identifies structurally related inhibitors (e.g., mivebresib) with shared P2Y receptor activity .
Methodological Considerations
Q. How should researchers address challenges in characterizing unstable intermediates?
- In-situ monitoring: Use LC-MS to track intermediate stability during multi-step syntheses.
- Protective groups: Tosyl or Boc groups stabilize reactive sites during Suzuki coupling, as demonstrated in the synthesis of compound 122a .
Q. What protocols validate the compound’s role in epigenetic modulation?
- ChIP-seq: Assess chromatin occupancy of BET proteins (e.g., BRD4) in cancer cell lines treated with ABBV-744 derivatives .
- qPCR: Measure downregulation of oncogenes (e.g., MYC) to confirm transcriptional inhibition .
Q. How can conflicting bioactivity data across studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
